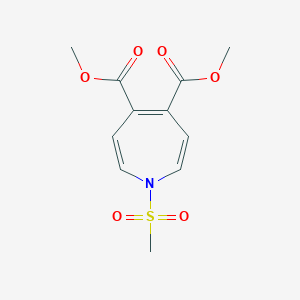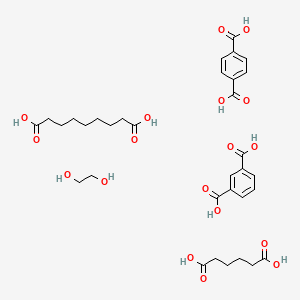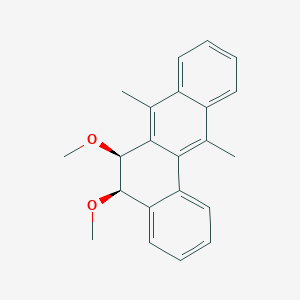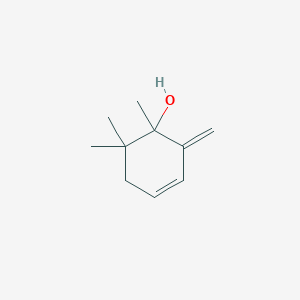
1,6,6-Trimethyl-2-methylidenecyclohex-3-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6,6-Trimethyl-2-methylidenecyclohex-3-en-1-ol is an organic compound with the molecular formula C10H16O It is a derivative of cyclohexene and is characterized by the presence of a hydroxyl group and multiple methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,6,6-Trimethyl-2-methylidenecyclohex-3-en-1-ol typically involves the following steps:
Starting Material: The synthesis begins with cyclohexene as the starting material.
Methylation: The cyclohexene undergoes methylation to introduce the methyl groups at the 1, 6, and 6 positions.
Formation of Methylidene Group: The formation of the methylidene group at the 2 position is carried out through specific reaction conditions involving dehydrogenation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Methylation: Large-scale methylation using methylating agents.
Catalytic Hydroxylation: Use of catalysts to facilitate the hydroxylation process.
Controlled Dehydrogenation: Industrial reactors are used to control the dehydrogenation process to form the methylidene group.
Análisis De Reacciones Químicas
Types of Reactions
1,6,6-Trimethyl-2-methylidenecyclohex-3-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The methyl groups can undergo substitution reactions with halogens or other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
1,6,6-Trimethyl-2-methylidenecyclohex-3-en-1-ol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,6,6-Trimethyl-2-methylidenecyclohex-3-en-1-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound interacts with enzymes and receptors in biological systems.
Pathways Involved: It may modulate signaling pathways related to oxidative stress, inflammation, and cellular metabolism.
Comparación Con Compuestos Similares
Similar Compounds
2,3,3-Trimethylcyclohexene: Similar structure but lacks the hydroxyl group.
Cyclohexene: Basic structure without the methyl and hydroxyl groups.
Uniqueness
1,6,6-Trimethyl-2-methylidenecyclohex-3-en-1-ol is unique due to its specific arrangement of methyl and hydroxyl groups, which confer distinct chemical and biological properties compared to similar compounds.
Propiedades
Número CAS |
52103-98-7 |
|---|---|
Fórmula molecular |
C10H16O |
Peso molecular |
152.23 g/mol |
Nombre IUPAC |
1,6,6-trimethyl-2-methylidenecyclohex-3-en-1-ol |
InChI |
InChI=1S/C10H16O/c1-8-6-5-7-9(2,3)10(8,4)11/h5-6,11H,1,7H2,2-4H3 |
Clave InChI |
RYIUHBHGSNVSOZ-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC=CC(=C)C1(C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


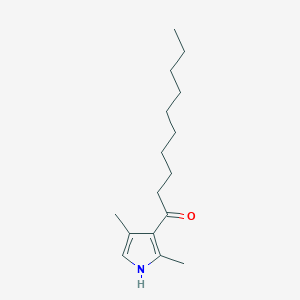
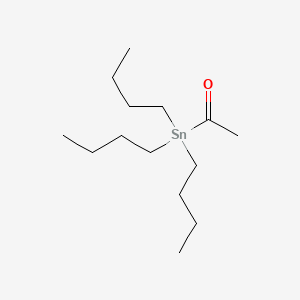
![1,1'-[Sulfanediylbis(methylene)]dicyclopropane](/img/structure/B14647305.png)
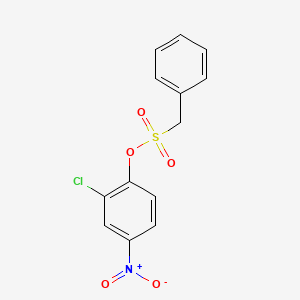
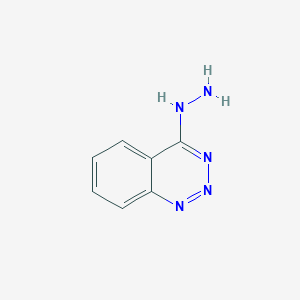
![6-Oxabicyclo[3.2.1]octane, 7-(1,1-dimethylethyl)-8-methyl-](/img/structure/B14647347.png)

![3-Ethenylbicyclo[1.1.0]butane-1-carbonitrile](/img/structure/B14647356.png)
![Benzenemethanol, 5-chloro-2-[(4-fluorophenyl)thio]-](/img/structure/B14647363.png)
![7-Chloro-3,3-dimethyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14647372.png)
